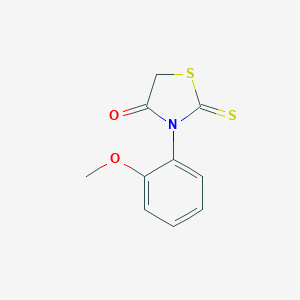

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one

Overview

Description

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one, also known as 2-Methoxy-phenyl-thiazolidin-4-one, is an organic compound with a variety of applications in pharmaceuticals, agrochemicals, and other industries. It has been studied extensively in the laboratory due to its potential therapeutic effects.

Scientific Research Applications

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-oneenyl-thiazolidin-4-one has been studied extensively for its potential therapeutic effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi. Additionally, it has been investigated for its potential to reduce cholesterol levels and to treat diabetes.

Mechanism of Action

Target of Action

For instance, Urapidil, a compound that shares a similar 2-methoxyphenyl structure, is known to interact with the 5HT-1A receptor .

Mode of Action

For example, Urapidil can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Biochemical Pathways

Phenolic compounds, which share some structural similarities, are known to undergo various metabolic reactions, including catabolic and anabolic reactions .

Pharmacokinetics

For instance, certain compounds have shown improved kinetic solubilities and were found to be metabolically stable in vitro .

Result of Action

Related compounds like urapidil have been found to lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of similar compounds .

Advantages and Limitations for Lab Experiments

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-oneenyl-thiazolidin-4-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. However, there are some limitations to its use. It is not water-soluble, and its effects on humans have not yet been studied extensively.

Future Directions

The potential therapeutic effects of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-oneenyl-thiazolidin-4-one still need to be further studied. Additional research is needed to better understand its mechanism of action, as well as its effects on humans. Additionally, further research is needed to investigate its potential use as an anti-inflammatory, antioxidant, and anti-cancer agent. Finally, more research is needed to determine the optimal dosage and safety profile of 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-oneenyl-thiazolidin-4-one for therapeutic use.

Synthesis Methods

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-oneenyl-thiazolidin-4-one can be synthesized through a variety of methods. One method involves the reaction of 2-methoxy-phenol with thiophosgene in the presence of a base such as potassium carbonate. This reaction produces a thiazolidinone intermediate, which can then be further reacted to form the desired product. Other methods involve the use of other reagents such as thionyl chloride and dichloromethane.

properties

IUPAC Name |

3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c1-13-8-5-3-2-4-7(8)11-9(12)6-15-10(11)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYJCFFLRJBPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)CSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303566 | |

| Record name | 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643770 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one | |

CAS RN |

56676-49-4 | |

| Record name | NSC159091 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Methoxy-phenyl)-2-thioxo-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)